Cas no 87281-43-4 (5,6,7,8-tetrahydroindolizine-1-carboxylic acid)

5,6,7,8-tetrahydroindolizine-1-carboxylic acid structure
87281-43-4 structure
Nome del prodotto:5,6,7,8-tetrahydroindolizine-1-carboxylic acid
Numero CAS:87281-43-4
MF:C10H13NO2
MW:179.215722799301
CID:1120016
PubChem ID:13115071

5,6,7,8-tetrahydroindolizine-1-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,6,7,8-tetrahydro-1-Indolizinecarboxylic acid
    • Methyl 5,6,7,8-Tetrahydro-1-indolizinecarboxylate
    • Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
    • Methyl 5,6,7,8-tetrahydro-1-indolizine-carboxylate
    • CS-0136333
    • 87281-43-4
    • E81688
    • RQSAYGOMEZDATQ-UHFFFAOYSA-N
    • SCHEMBL16412280
    • Methyl5,6,7,8-tetrahydroindolizine-1-carboxylate
    • 5,6,7,8-tetrahydroindolizine-1-carboxylic acid
    • Inchi: 1S/C10H13NO2/c1-13-10(12)8-5-7-11-6-3-2-4-9(8)11/h5,7H,2-4,6H2,1H3
    • Chiave InChI: RQSAYGOMEZDATQ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=C2CCCCN2C=C1)OC

Proprietà calcolate

  • Massa esatta: 179.094628657g/mol
  • Massa monoisotopica: 179.094628657g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 31.2Ų

Proprietà sperimentali

  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 313.7±30.0 °C at 760 mmHg
  • Punto di infiammabilità: 143.5±24.6 °C
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

5,6,7,8-tetrahydroindolizine-1-carboxylic acid Informazioni sulla sicurezza

5,6,7,8-tetrahydroindolizine-1-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
T304155-50mg
5,6,7,8-tetrahydroindolizine-1-carboxylic acid
87281-43-4
50mg
$ 365.00 2022-06-02
1PlusChem
1P01WZSF-1g
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
87281-43-4 97%
1g
$328.00 2024-04-20
1PlusChem
1P01WZSF-250mg
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
87281-43-4 97%
250mg
$144.00 2024-04-20
Chemenu
CM333299-1g
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
87281-43-4 95%+
1g
$*** 2023-05-29
Chemenu
CM333299-250mg
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
87281-43-4 95%+
250mg
$*** 2023-05-29
Chemenu
CM333299-1g
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
87281-43-4 95%+
1g
$623 2021-08-18
TRC
T304155-5mg
5,6,7,8-tetrahydroindolizine-1-carboxylic acid
87281-43-4
5mg
$ 70.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206973-100mg
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
87281-43-4 98%
100mg
¥552.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206973-1g
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
87281-43-4 98%
1g
¥2156.00 2024-04-27
Aaron
AR01X00R-10g
methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
87281-43-4 97%
10g
$1924.00 2025-02-12

5,6,7,8-tetrahydroindolizine-1-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Dibutyltin dichloride Solvents: Toluene
Riferimento
X=Y-ZH systems as potential 1,3-dipoles. Part 42. Decarboxylative three carbon ring expansion of cyclic secondary α-amino acids via azomethine ylide formation
Ardill, Harriet; et al, Tetrahedron, 1994, 50(17), 5067-82

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Dibutyltin dichloride Solvents: Toluene
Riferimento
One-pot three-carbon decarboxylative ring expansion of cyclic secondary amino acids. X-ray crystal structure of a substituted 1-azacyclo-octa-2,4-diene
Ardill, Harriet; et al, Journal of the Chemical Society, 1987, (17), 1296-8

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Methyl triflate
Riferimento
Thioimidate methylides by the desilylation method: an improved synthesis of pyrrolines and pyrroles
Vedejs, E.; et al, Journal of Organic Chemistry, 1983, 48(24), 4773-5

5,6,7,8-tetrahydroindolizine-1-carboxylic acid Raw materials

5,6,7,8-tetrahydroindolizine-1-carboxylic acid Preparation Products

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm